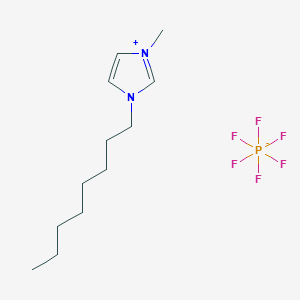

1-Methyl-3-n-octylimidazolium Hexafluorophosphate

Overview

Description

Synthesis Analysis

The synthesis of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate involves the alkylation of 1-methylimidazole with an appropriate alkyl halide (octyl chloride or bromide) followed by an anion exchange reaction with hexafluorophosphoric acid or a hexafluorophosphate salt. The process highlights the need for careful control of reaction conditions to avoid by-products and decomposition, emphasizing the importance of purity in the final product for its effective use in various applications (Swatloski, Holbrey, & Rogers, 2003).

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate has been studied using various spectroscopic and computational methods. Ab initio molecular dynamics simulations reveal the ionic liquid's structure, highlighting the significant role of cation-anion hydrogen bonds and the polarization of anions in the condensed phase. These structural features contribute to the ionic liquid's unique properties, such as its ability to dissolve gases like CO2 and its distinctive solvation characteristics (Bhargava & Balasubramanian, 2007).

Chemical Reactions and Properties

1-Methyl-3-n-octylimidazolium Hexafluorophosphate participates in a variety of chemical reactions due to its ionic nature and ability to stabilize transition states. Its chemical properties, such as reactivity and ability to act as a catalyst, are influenced by the interaction between the cation and anion. Studies have shown that it can facilitate reactions like lipase-catalyzed polyester synthesis, indicating its potential as a green solvent for biocatalysis (Nara et al., 2003).

Physical Properties Analysis

The physical properties of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate, including its density, viscosity, and thermal stability, are crucial for its application in various fields. Molecular dynamics studies and experimental measurements have provided insight into its liquid structure, solvation dynamics, and intermolecular interactions, which are essential for understanding its behavior as a solvent and in electrochemical applications (Tekin et al., 2007).

Scientific Research Applications

Solvent for Photochemical Reactions : The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (bmim-PF6) is effective as a solvent for photochemical reactions, with benefits such as low oxygen solubility, slow molecular diffusion, and enhancement of triplet excited state and radical ion lifetime (Álvaro et al., 2002).

Extraction Solvent in Petrochemical Processes : It acts as an extraction solvent in petrochemical processes, particularly for removing alkanes from their azeotropic mixture with ethanol (Pereiro & Rodríguez, 2008).

Catalysis of Polymer Synthesis : Lipase PS-C catalyzes the synthesis of high molecular weight polymers using 1-Butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Nara et al., 2003).

Recyclable Catalyst for Hydrogenation Reactions : Iridium nanoparticles in imidazolium ionic liquids are recyclable catalysts for biphasic hydrogenation of olefins under mild conditions (Dupont et al., 2002).

Modeling and Simulation : A developed united-atom model of 1-butyl-3-methylimidazolium hexafluorophosphate/nitrate ionic liquid accurately predicts equilibrium properties and temperature dependence (Micaêlo et al., 2006).

Viscosity Studies : Viscosity studies of 1-hexyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate at high pressures show similarities in their behaviors (Tomida et al., 2007).

Thermodynamic Properties : Thermodynamic properties of 1-n-butyl-3-methylimidazolium hexafluorophosphate have been extensively studied through Monte Carlo simulations and molecular dynamics (Shah et al., 2002).

Plasticizer for Poly(methyl methacrylate) : Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate can effectively plasticize poly(methyl methacrylate), offering comparable physical characteristics and greater thermal stability compared to traditional plasticizers (Scott et al., 2002).

Safety And Hazards

1-Methyl-3-n-octylimidazolium hexafluorophosphate is generally considered safe when handled properly. However, precautions should be taken due to its ionic nature:

- Irritant : Avoid skin and eye contact.

- Environmental Impact : Dispose of responsibly to prevent contamination.

Future Directions

Research on ionic liquids continues to expand. Future directions include:

- Tailored Properties : Designing ionic liquids with specific properties for targeted applications.

- Green Chemistry : Exploring their use as environmentally friendly solvents and catalysts.

properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.F6P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-7(2,3,4,5)6/h10-12H,3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCIJNHHTXBJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047952 | |

| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-octylimidazolium hexafluorophosphate | |

CAS RN |

304680-36-2 | |

| Record name | 1-Octyl-3-methylimidazolium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304680-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)

![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)

![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)